molecular formula C13H12ClNO4S B2836631 N-(4-chlorobenzyl)2-hydroxyphenylsulfamate CAS No. 392670-36-9

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate

Cat. No. B2836631
CAS RN: 392670-36-9
M. Wt: 313.75
InChI Key: MGARRMTVUNXSJO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate, also known as NH125, is a sulfa drug. It has a molecular formula of C13H12ClNO4S and a molecular weight of 313.75 . It has gained attention in recent years due to its potential therapeutic applications in various fields of research and industry.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorobenzyl)2-hydroxyphenylsulfamate are not explicitly detailed in the retrieved papers. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.75 , but further properties such as melting point, boiling point, solubility, and others are not provided.

Scientific Research Applications

Structural Studies

The compound “N-(4-chlorobenzyl)2-hydroxyphenylsulfamate” has been used in structural studies. For instance, the X-ray structure of a similar compound, 4-chlorobenzyl chloride, has been determined . The molecular structure of this compound is in good agreement with those previously determined for similar benzyl halides .

Synthesis of Hybrid Multi-Heterocyclic Compounds

This compound has been used in the synthesis of organic-inorganic hybrid multi-heterocyclic unsymmetrical cis/trans dispirocyclotriphosphazenes . These phosphazenes were prepared using tetrachloro (4-chlorobenzyl)spiro (N/N)cyclotriphosphazenes as starting compounds . The resulting structures showed unsymmetrical spiro-architectures .

Photophysical Studies

The photophysical properties of the synthesized phosphazenes were investigated. The phosphazenes showed a fluorescence profile with lifetimes of about 4.9–6.6 ns and quantum yields in the range of 0.10–0.14 .

Bioactivity Studies

The synthesized phosphazenes were also tested for their bioactivity. The antibacterial and antifungal activities of the newly synthesized phosphazenes against some bacteria and yeast strains were investigated . The bacterial strain most susceptible to compounds was P. aeruginosa . The yeast strain most susceptible to compounds was C.albicans .

Interaction with DNA

The interactions of the synthesized phosphazenes with pBR322 plasmid DNA were investigated .

Antioxidant Activity

One of the synthesized compounds showed reasonable antioxidant activity with a radical scavenging value of 35.20% .

properties

IUPAC Name

(2-hydroxyphenyl) N-[(4-chlorophenyl)methyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c14-11-7-5-10(6-8-11)9-15-20(17,18)19-13-4-2-1-3-12(13)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGARRMTVUNXSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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